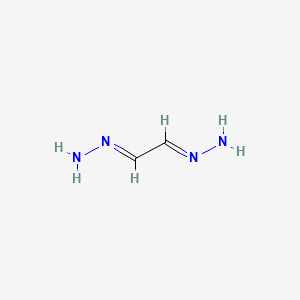

Glyoxal dihydrazone

Description

Classification and General Characteristics of Hydrazone Systems

Hydrazones are a class of organic compounds defined by the functional group R₂C=NNR'₂, formed through the condensation reaction between a carbonyl compound (aldehyde or ketone) and a hydrazine (B178648) derivative. researchgate.netmdpi.com This reaction typically proceeds via nucleophilic addition of the hydrazine nitrogen to the carbonyl carbon, followed by the elimination of water. mdpi.com

Glyoxal (B1671930) dihydrazone is a specific example where glyoxal (ethanedial), the simplest dialdehyde, reacts with two equivalents of hydrazine. researchgate.netmdpi.comuri.edugoogle.com As a dihydrazone, it contains two C=N bonds connected by a central C-C single bond. uri.edu Hydrazone systems are generally recognized for their ability to act as ligands, forming stable complexes with a wide array of metal ions. niscpr.res.inacs.org They also serve as crucial intermediates in the synthesis of heterocyclic compounds and polymers. mdpi.comuri.edu The electronic and chemical properties of hydrazones can be fine-tuned by altering their substituents, influencing their reactivity and potential applications. mdpi.com

Historical Context of Glyoxal Dihydrazone Research

The structural and chemical characteristics of this compound have been subjects of scientific investigation for several decades. Early research in the late 20th century focused on its structural determination and its role in polymer chemistry. A seminal study in 1990 by Chaloner-Gill and colleagues provided the X-ray crystal structure of this compound, elucidating its planar geometry and the conformation of its C=N double bonds and C-C single bond, noting similarities to other dihydrazones. uri.eduuri.edu This research also delved into the synthesis and characterization of unsubstituted polyazines derived from this compound, exploring their potential as conducting materials upon iodine doping. uri.eduuri.edu

More recent research has expanded into its application in coordination chemistry, where this compound functions as a chelating ligand. Studies have reported the synthesis of metal complexes with cobalt(II) and nickel(II), which subsequently serve as precursors for macrocyclic complexes through template reactions with formaldehyde (B43269). niscpr.res.in Furthermore, its utility has been demonstrated in the creation of novel copolymers for environmental remediation, specifically for removing heavy metal ions from water, highlighting its potential in developing functional materials. researchgate.netgoogleapis.commdpi-res.com Its derivatives have also been explored for analytical purposes, such as the spectrophotometric determination of metal ions. researchgate.netrsc.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

7677-13-6 |

|---|---|

Molecular Formula |

C2H6N4 |

Molecular Weight |

86.10 g/mol |

IUPAC Name |

(E)-[(2E)-2-hydrazinylideneethylidene]hydrazine |

InChI |

InChI=1S/C2H6N4/c3-5-1-2-6-4/h1-2H,3-4H2/b5-1+,6-2+ |

InChI Key |

YEIYMELXENLJSN-IJIVKGSJSA-N |

Isomeric SMILES |

C(=N/N)\C=N\N |

Canonical SMILES |

C(=NN)C=NN |

Origin of Product |

United States |

Chemical Properties and Reactivity

Synthesis and Characterization

The synthesis of glyoxal dihydrazone is typically achieved through the condensation reaction between glyoxal and hydrazine (B178648). A common method involves reacting glyoxal with hydrazine hydrate, often in an aqueous medium or an appropriate solvent. One documented synthetic procedure reported a yield of 91% for this compound, obtained as a white crystalline solid. tandfonline.com

Characterization of this compound is performed using standard spectroscopic techniques. Its molecular formula is C₂H₆N₄, and it has a molecular weight of approximately 86.098 g/mol . nih.govguidechem.com Spectroscopic data, including ¹H NMR and ¹³C NMR, provide characteristic signals that confirm its molecular structure. For instance, ¹H NMR spectra in DMSO-d₆ typically show signals at δ 7.31 and 6.57 ppm, while ¹³C NMR exhibits a signal at δ 140.29 ppm. tandfonline.com Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC), indicate a melting point of 188.00°C and a decomposition temperature of 192.23°C. tandfonline.com

Reactivity in Organic Synthesis

This compound serves as a versatile precursor in organic synthesis, particularly for the creation of nitrogen-rich heterocyclic compounds. A significant transformation involves its oxidative cyclization, where it can be converted into compounds such as bis(1,2,3-triazole) and 1,1'-azobis-1,2,3-triazole using oxidants like potassium permanganate (B83412) (KMnO₄) or manganese dioxide (MnO₂). tandfonline.com This reaction pathway is valuable for synthesizing energetic materials and complex nitrogenous structures. tandfonline.com

Moreover, this compound has been utilized in the synthesis of polymers and copolymers. Its condensation with other monomers, such as this compound bis(dithiocarbamate), results in polymers with a high capacity for adsorbing heavy metal ions from aqueous solutions, attributed to the presence of nitrogen and sulfur atoms within the polymer matrix. researchgate.netgoogleapis.commdpi-res.com The highest observed absorption capacity was for iron salts, where approximately 0.969 g of iron salt could be absorbed per gram of polymer. researchgate.net

Coordination Chemistry

The presence of multiple nitrogen atoms with available lone pairs makes this compound an effective ligand for transition metal ions. It readily forms chelates with metal ions such as cobalt(II) and nickel(II). niscpr.res.in These metal complexes can then participate in template reactions, for example, with formaldehyde (B43269), to yield macrocyclic compounds, including 14-membered octaaza macrocycles. niscpr.res.in Iridium(I) and Rhodium(I) complexes incorporating this compound as a supporting ligand have also been synthesized and characterized, providing insights into their coordination geometries and electronic structures. acs.org

Advanced Spectroscopic and Structural Elucidation of Glyoxal Dihydrazones

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C).

¹H NMR Analysis of Proton Environments

¹H NMR spectroscopy reveals the different types of protons present in a molecule and their surrounding electronic environments, indicated by their chemical shifts (δ) in parts per million (ppm). For glyoxal (B1671930) dihydrazone (H₂N-N=CH-CH=N-NH₂), the expected signals would correspond to the imine protons (CH=N) and the amine protons (NH₂).

While direct, unequivocally assigned ¹H NMR data for the parent glyoxal dihydrazone can be scarce in literature, some studies report observations. For instance, in one study, this compound was characterized in DMSO-d₆, yielding signals at δ 7.31 ppm (singlet, 1 H) and δ 6.57 ppm (singlet, 2 H) uri.edutandfonline.com. The integration values (1 H and 2 H) and the number of signals are unusual for the symmetrical structure of this compound (H₂N-N=CH-CH=N-NH₂), which would typically predict two equivalent CH=N protons and four equivalent NH₂ protons, suggesting a single signal for each type. This discrepancy might arise from tautomerism, specific experimental conditions, or potential impurities.

In contrast, the ¹H NMR spectrum of a derivative, Glyoxal Bis(N-Phenyl) Osazone (GPO), provides clearer assignments for similar functional groups. GPO exhibits a broad singlet for the N-H protons at δ 10.37 ppm and a singlet for the N=CH protons at δ 7.62 ppm, along with signals for the phenyl groups biomedres.us. Another derivative, glyoxal bis[(2,4-dinitrophenyl)hydrazone], shows N-H protons in the range of δ 10–12 ppm .

¹³C NMR Characterization of Carbon Backbones

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts are sensitive to the hybridization state and the electronic environment of the carbon atoms.

For this compound, the presence of the imine carbons (CH=N) is a key feature. In DMSO-d₆, a ¹³C NMR signal at δ 140.29 ppm has been attributed to the CH=N carbon of this compound uri.edutandfonline.com. This value is consistent with the expected chemical shift for an imine carbon within a conjugated system. Derivatives, such as glyoxal bis[(2,4-dinitrophenyl)hydrazone], also show signals characteristic of C=N bonds and the aromatic carbon framework .

¹⁵N NMR for Nitrogen Atom Environments

¹⁵N NMR spectroscopy is valuable for characterizing the nitrogen atoms within a molecule, providing insights into their electronic environments and connectivity. Direct ¹⁵N NMR data for the parent this compound is not widely reported in the accessible literature. However, studies on related nitrogen-containing compounds and derivatives, such as triazole derivatives, have shown distinct ¹⁵N chemical shifts for different nitrogen environments (e.g., N1, N2, N3, N4) tandfonline.com. These studies highlight the sensitivity of ¹⁵N NMR to the local electronic structure around nitrogen atoms, which would be applicable to understanding the hydrazone nitrogen atoms in this compound if such data were available.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify functional groups within a molecule by detecting the absorption of specific frequencies of infrared light, which correspond to the vibrational modes of chemical bonds.

For this compound, characteristic IR absorption bands would be expected for N-H stretching, C=N stretching, and C-H stretching. While direct IR spectra of isolated this compound with detailed assignments are not extensively published, studies on derivatives offer insights. For Glyoxal Bis(N-Phenyl) Osazone (GPO), significant absorption bands are observed: a medium band at approximately 3304 cm⁻¹ attributed to N-H stretching, and strong bands around 1597 cm⁻¹ and 1564 cm⁻¹ assigned to C=N and C=C stretching vibrations biomedres.us. Glyoxal bis[(2,4-dinitrophenyl)hydrazone] also shows a C=N stretch around 1600 cm⁻¹, along with characteristic nitro group (NO₂) vibrations at approximately 1520 cm⁻¹ and 1340 cm⁻¹ . These findings suggest that IR spectroscopy can effectively identify the key hydrazone functionalities.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about conjugated systems and chromophores. The absorption of UV-Vis light is related to the energy required to excite electrons from lower to higher energy molecular orbitals.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. It also provides structural information through fragmentation patterns.

The molecular weight of this compound (C₂H₆N₄) is approximately 86.10 g/mol . Mass spectrometry techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for its identification. While specific fragmentation data for the parent this compound is not detailed in the provided search results, GC-MS data is listed as existing nih.gov. For derivatives, such as glyoxal bis[(2,4-dinitrophenyl)hydrazone], mass spectrometry has identified ions corresponding to the molecular ion (m/z 418) and fragment ions (m/z 236, 63) nih.gov. Another derivative, DNPH-glyoxal hydrazone, shows a mass-to-charge ratio of 417.05 researchgate.net. These examples demonstrate MS's utility in confirming the molecular mass and identifying related structures.

Data Tables

Table 1: ¹H NMR Data for this compound and Derivatives

| Compound | Solvent | δ (ppm) | Multiplicity | Integration | Assignment | Reference |

| This compound | DMSO-d₆ | 7.31 | s | 1 H | CH=N | uri.edutandfonline.com |

| This compound | DMSO-d₆ | 6.57 | s | 2 H | NH₂ | uri.edutandfonline.com |

| Glyoxal Bis(N-Phenyl) Osazone (GPO) | DMSO-d₆ | 10.37 | s | 2 H | N-H | biomedres.us |

| Glyoxal Bis(N-Phenyl) Osazone (GPO) | DMSO-d₆ | 7.62 | s | 2 H | N=CH | biomedres.us |

| Glyoxal bis[(2,4-dinitrophenyl)hydrazone] | N/A | 10–12 | - | - | N-H |

Note: The ¹H NMR data for parent this compound from references uri.edutandfonline.com presents unusual integration and signal count, potentially indicating tautomerism or experimental nuances.

Table 2: ¹³C NMR Data for this compound and Derivatives

| Compound | Solvent | δ (ppm) | Assignment | Reference |

| This compound | DMSO-d₆ | 140.29 | CH=N | uri.edutandfonline.com |

| Glyoxal Bis(N-Phenyl) Osazone (GPO) | N/A | - | C=N, C=C | biomedres.us |

| Glyoxal bis[(2,4-dinitrophenyl)hydrazone] | N/A | - | C=N, Aromatic carbons |

Table 3: ¹⁵N NMR Data for this compound Derivatives

| Compound | Solvent | δ (ppm) | Assignment | Reference |

| Triazole derivative (related to glyoxal) | DMSO-d₆ | 21.10 | N4 | tandfonline.com |

| Triazole derivative (related to glyoxal) | DMSO-d₆ | -17.07 | N1 | tandfonline.com |

| Triazole derivative (related to glyoxal) | DMSO-d₆ | -20.62 | N2 | tandfonline.com |

| Triazole derivative (related to glyoxal) | DMSO-d₆ | -98.77 | N3 | tandfonline.com |

Note: Direct ¹⁵N NMR data for parent this compound was not found in the surveyed literature.

Table 4: IR Spectroscopic Data for this compound and Derivatives

| Compound | Absorption (cm⁻¹) | Assignment | Reference |

| Glyoxal Bis(N-Phenyl) Osazone (GPO) | 3304 (m) | N-H stretch | biomedres.us |

| Glyoxal Bis(N-Phenyl) Osazone (GPO) | 1597 (s) | C=N stretch | biomedres.us |

| Glyoxal Bis(N-Phenyl) Osazone (GPO) | 1564 (s) | C=N/C=C stretch | biomedres.us |

| Glyoxal bis[(2,4-dinitrophenyl)hydrazone] | ~1600 | C=N stretch | |

| Glyoxal bis[(2,4-dinitrophenyl)hydrazone] | ~1520, ~1340 | NO₂ stretch |

Table 5: UV-Vis Spectroscopic Data for this compound Derivatives

| Compound | λmax (nm) | Description | Reference |

| Glyoxal diazine (derivative) | 401 | Maximum molar absorptivity | researchgate.net |

| Glyoxal bis[(2,4-dinitrophenyl)hydrazone] | 360–400 | Absorption range |

Chemical Reactivity and Mechanistic Investigations of Glyoxal Dihydrazone

Electrophilic and Nucleophilic Character of Dihydrazone Moieties

The dihydrazone moieties (-C=N-NH₂) within glyoxal (B1671930) dihydrazone bestow upon it a dual reactivity profile, enabling it to act as both an electrophile and a nucleophile. The carbon atoms of the C=N double bonds exhibit electrophilic character due to the electron-withdrawing nature of the adjacent nitrogen atom. This makes them susceptible to attack by nucleophiles.

Conversely, the terminal amino groups (-NH₂) are nucleophilic due to the lone pair of electrons on the nitrogen atoms. This allows glyoxal dihydrazone to react with various electrophiles. Computational studies, such as those employing Density Functional Theory (DFT), can provide insights into the electronic distribution within the molecule. Frontier Molecular Orbital (FMO) theory, specifically the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), helps to predict the molecule's reactivity. Generally, for hydrazones, the HOMO is localized on the nitrogen atoms, indicating their nucleophilic nature, while the LUMO is associated with the π* orbital of the C=N bond, highlighting the electrophilic character of the carbon atom. researchgate.netdergipark.org.trnih.gov A smaller HOMO-LUMO energy gap suggests higher reactivity. researchgate.netnih.gov

The nucleophilicity of the nitrogen atoms and the electrophilicity of the carbon atoms can be influenced by the electronic effects of substituents and the reaction conditions, such as pH.

Proton Transfer Mechanisms in Reaction Pathways

Proton transfer is a fundamental step in many reactions involving this compound, particularly in its formation and subsequent cyclization reactions. The formation of this compound from glyoxal and hydrazine (B178648) is a condensation reaction that proceeds via a series of proton transfer steps. The initial nucleophilic attack of the hydrazine on the carbonyl carbon of glyoxal is often followed by proton transfer to form a carbinolamine intermediate. Subsequent protonation of the hydroxyl group and elimination of a water molecule, facilitated by further proton transfers, leads to the formation of the hydrazone.

In acid-catalyzed reactions, protonation of the carbonyl oxygen of glyoxal enhances its electrophilicity, facilitating the initial nucleophilic attack by hydrazine. nih.govnih.govsemanticscholar.org Similarly, in the cyclization reactions of this compound to form heterocyclic compounds, proton transfer steps are crucial for activating the molecule and facilitating ring closure. For instance, the acid-catalyzed cyclization of a hydrazone can involve protonation of a nitrogen atom, which can initiate a cascade of electronic rearrangements leading to the final heterocyclic product.

The proton affinity of glyoxal is a relevant factor in these mechanisms, with calculated values ranging from 161.41 to 165.06 kcal/mol. nih.gov This is slightly higher than that of water (164.80 kcal/mol), which can influence the kinetics of proton transfer in aqueous media. nih.gov

Suppression of Glyoxal Polymerization in Derivatization Methodologies

Glyoxal is known to readily undergo polymerization, especially in the presence of water or on standing, which can complicate its handling and application in chemical synthesis. researchgate.net This polymerization typically proceeds through aldol-type condensation reactions, where the enolate of one glyoxal molecule attacks the carbonyl group of another.

The derivatization of glyoxal to form this compound is an effective strategy to suppress this polymerization. nih.gov The conversion of the highly reactive aldehyde functional groups into the more stable hydrazone moieties is the key to this suppression. The C=N double bond of the hydrazone is significantly less electrophilic than the C=O double bond of the aldehyde, and the adjacent nitrogen atom reduces the acidity of the α-protons, thereby hindering the formation of the enolate necessary for aldol (B89426) condensation. By "capping" the reactive carbonyl groups, the formation of the dihydrazone effectively blocks the polymerization pathway, allowing for more controlled and specific subsequent reactions. This principle is utilized in analytical chemistry where glyoxal is derivatized, for instance with 2,4-dinitrophenylhydrazine (B122626) (DNPH), to facilitate its quantification without interference from polymerization. nih.gov

Reactions with Alpha-Dicarbonyl Compounds

While the reaction of glyoxal with hydrazine to form this compound is well-established, the subsequent reactions of this compound with other α-dicarbonyl compounds open avenues for the synthesis of more complex structures. One notable application is in the synthesis of polyazines. The reaction of this compound with glyoxal itself can lead to the formation of an unsubstituted polyazine, -[N=CH-CH=N]x-. uri.edu This condensation polymerization involves the reaction between the nucleophilic amino groups of this compound and the electrophilic carbonyl groups of glyoxal.

The reaction of this compound with other α-dicarbonyls, such as biacetyl (2,3-butanedione), would be expected to proceed in a similar manner, leading to substituted polyazine structures. The specific nature of the resulting polymer would depend on the structure of the α-dicarbonyl compound used.

Ring-Closure Reactions to Form Heterocyclic Compounds

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, particularly six-membered rings containing nitrogen atoms such as pyridazines and 1,2,4-triazines. These reactions typically involve the condensation of this compound with a suitable carbonyl-containing compound, followed by an intramolecular cyclization and dehydration.

Synthesis of Pyridazines: Pyridazines can be synthesized through the reaction of a 1,4-dicarbonyl compound with hydrazine or its derivatives. While glyoxal itself is a 1,2-dicarbonyl, its derivative, this compound, can participate in reactions that lead to pyridazine (B1198779) frameworks. For instance, the reaction of glyoxal bis(phenylhydrazone) with reagents like phosphorus oxychloride can lead to cinnoline (B1195905) or phenylazopyrazole structures, which are related to the pyridazine core. researchgate.net

Synthesis of 1,2,4-Triazines: The synthesis of 1,2,4-triazines often involves the reaction of a 1,2-dicarbonyl compound with an amidrazone. Glyoxal can react with C-glycosyl formamidrazones to yield 3-glycopyranosyl-1,2,4-triazines. nih.govnih.gov The mechanism involves an initial condensation between the aldehyde group of glyoxal and the more nucleophilic hydrazine part of the amidrazone, followed by an intramolecular cyclization of the resulting hydrazone. nih.gov This strategy allows for the construction of a diverse range of substituted 1,2,4-triazines. nih.govpnrjournal.comresearchgate.net

Below is a table summarizing some reaction conditions for the synthesis of 1,2,4-triazines from a glyoxal derivative.

| Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| C-glycosyl formamidrazone and Glyoxal | Dry EtOH, reflux | Unsubstituted 3-(β-d-glucopyranosyl)-1,2,4-triazine | Good | nih.gov |

| C-glycosyl formamidrazone and Benzil | Dry EtOH, reflux | 5,6-diphenyl-3-(β-d-glucopyranosyl)-1,2,4-triazine | Good | nih.gov |

Coordination Chemistry of Glyoxal Dihydrazone Ligands

Ligand Design Principles and Coordination Modes

The utility of glyoxal (B1671930) dihydrazones as ligands in coordination chemistry stems from their inherent structural features, which can be rationally modified to tune the properties of the resulting metal complexes. Key to their function are their multidentate nature and the electron-donating capacity of their nitrogen atoms.

Glyoxal dihydrazones are effective chelating agents, capable of binding to a metal center through multiple donor atoms simultaneously, forming stable ring structures. Depending on the nature of the substituents on the hydrazone nitrogen atoms and the reaction conditions, these ligands can exhibit different denticities. Hydrazone Schiff bases can act as mono-, bi-, tri-, or even tetradentate ligands. nih.gov

In many instances, glyoxal dihydrazone derivatives function as tetradentate ligands, coordinating through the two azomethine nitrogen atoms and two other donor atoms, which can be oxygen or nitrogen, depending on the specific ligand structure. For example, glyoxal bis-isonicotinoyl hydrazone acts as a neutral tetradentate ligand, coordinating through both carbonyl oxygen atoms and azomethine nitrogen atoms. researchgate.net This multidentate coordination leads to the formation of stable chelate rings, enhancing the thermodynamic stability of the resulting metal complexes.

The flexibility of the this compound backbone allows it to adopt various conformations to accommodate the geometric preferences of different metal ions. This adaptability contributes to the formation of both mononuclear and binuclear complexes. nih.gov

The nitrogen atoms within the this compound framework are fundamental to its coordinating ability. These nitrogen atoms possess lone pairs of electrons, enabling them to act as Lewis bases and donate electron density to a metal cation, which acts as a Lewis acid. nih.gov This donor-acceptor interaction is the basis of the coordinate bond formed between the ligand and the metal center.

The electronic environment of the nitrogen atoms can be modulated by the substituents on the hydrazone moiety. Electron-donating groups can enhance the basicity of the nitrogen atoms, strengthening the coordinate bond, while electron-withdrawing groups can diminish it. The interaction of metal atoms with ligands like pterins, which are rich in nitrogen, modifies their electron transfer properties. rsc.orgresearchgate.net

Synthesis and Characterization of Transition Metal Complexes

The versatile coordination behavior of this compound ligands has been exploited to synthesize a variety of transition metal complexes. The characterization of these complexes provides insights into their structure, bonding, and potential applications.

A palladium(II) complex with glyoxal bis(N-phenyl) osazone has been synthesized and characterized. biomedres.usbiomedres.us The complex, with the chemical formula C14H14N4PdCl2, was prepared by the reaction of palladium(II) chloride with the glyoxal bis(N-phenyl) osazone ligand. biomedres.usbiomedres.us Spectroscopic analysis, including IR and 1H-NMR, confirmed the formation of the complex. biomedres.usbiomedres.us

| Compound | Formula | Yield (%) | Melting Point (°C) | Key IR Bands (cm-1) | Key 1H-NMR Signals (ppm) |

| Glyoxal Bis(N-Phenyl) Osazone (GPO) | C14H14N4 | 90.0 | 169.5 | 3304 (N-H), 1597, 1564, 1504 | 10.37 (s, 2H, N-H), 7.62 (s, 2H, N=CH), 7.20 (t, 4H, Ph), 6.95 (d, 4H, Ph), 6.73 (t, 2H, Ph) |

| [Glyoxal Bis(N-Phenyl) Osazone] Palladium(II) Complex (GPOP) | C14H14N4PdCl2 | - | - | - | - |

Data compiled from Biomedical Journal of Scientific & Technical Research biomedres.usbiomedres.us

A range of Co(II), Ni(II), Cu(II), and Zn(II) complexes have been prepared using this compound derivatives. For instance, complexes with glyoxal bis(2-pyrazinoyl hydrazone) have been synthesized and studied. These studies have proposed different geometries for the metal centers based on physicochemical data. A square-planar structure has been suggested for the Ni(II) complex, while distorted octahedral structures have been proposed for the Co(II) and Cu(II) complexes.

Similarly, complexes of these metal ions with glyoxal bis-isonicotinoyl hydrazone have been synthesized and characterized. researchgate.net The stoichiometric formulas for these complexes are reported as M(H2L)(H2O)22·xH2O for M = Cu(II), Co(II), and Ni(II), and M(H2L)2 for M = Zn(II), Cd(II), and Hg(II), where H2L represents the glyoxal bis-isonicotinoyl hydrazone ligand. researchgate.net In these complexes, the ligand acts as a neutral tetradentate, coordinating through the carbonyl oxygen and azomethine nitrogen atoms. researchgate.net

| Metal Ion | Ligand | Proposed Geometry |

| Ni(II) | Glyoxal bis(2-pyrazinoyl hydrazone) | Square-planar |

| Co(II) | Glyoxal bis(2-pyrazinoyl hydrazone) | Distorted octahedral |

| Cu(II) | Glyoxal bis(2-pyrazinoyl hydrazone) | Distorted octahedral |

| Cu(II), Co(II), Ni(II) | Glyoxal bis-isonicotinoyl hydrazone | Octahedral |

| Zn(II), Cd(II), Hg(II) | Glyoxal bis-isonicotinoyl hydrazone | Tetrahedral |

Data compiled from multiple research articles. researchgate.net

The design of polydentate ligands, such as those derived from glyoxal dihydrazones, can lead to the formation of binuclear complexes where two metal centers are bridged by the ligand. nih.gov Hydrazone Schiff base ligands can yield either mono- or binuclear complexes depending on the metal-to-ligand molar ratio. nih.govnih.gov In binuclear complexes, the ligand can coordinate to two metal ions through different sets of donor atoms. For example, in some binuclear complexes, the hydrazone Schiff base ligand behaves in its keto form. nih.gov The formation of such binuclear structures opens up possibilities for creating complexes with interesting magnetic and catalytic properties.

Spectroscopic Signatures of Metal-Ligand Interactions

The coordination of this compound to a metal center induces significant changes in the ligand's spectroscopic properties. These changes, observable in infrared (IR), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra, serve as definitive signatures of complex formation and provide valuable insights into the nature of the metal-ligand bond and the geometry of the resulting complex.

IR Spectral Shifts upon Complexation

Infrared spectroscopy is a powerful tool for identifying the coordination sites of a ligand upon complexation. The binding of a metal ion to this compound alters the electron distribution and bond strengths of specific functional groups, leading to characteristic shifts in their vibrational frequencies.

The most informative region in the IR spectrum of this compound for studying complexation is where the absorptions for the azomethine (C=N) and amine (N-H) groups appear. The free this compound ligand typically exhibits a strong absorption band corresponding to the ν(C=N) stretching vibration. Upon coordination to a metal ion through the nitrogen atoms of the azomethine groups, the electron density is drawn away from the C=N bond. This weakening of the double bond character results in a shift of the ν(C=N) band to a lower frequency (wavenumber) in the spectrum of the metal complex. researchgate.netjptcp.com This negative shift is a primary indicator of the involvement of the azomethine nitrogen in coordination.

Furthermore, the stretching vibration of the N-H group is also sensitive to coordination. In the free ligand, the ν(N-H) band appears at a characteristic frequency. Upon complexation, this band may shift to a lower wavenumber, broaden, or decrease in intensity, suggesting a change in the electronic environment of the N-H group due to the coordination of the adjacent azomethine nitrogen.

In derivatives of this compound that contain carbonyl (C=O) groups, a similar shift to lower frequency for the ν(C=O) band is observed if the carbonyl oxygen participates in coordination. jptcp.comresearchgate.net This is attributed to the donation of electron density from the carbonyl oxygen to the metal center, which weakens the C=O double bond.

Crucially, the formation of new bonds between the metal and the ligand's donor atoms gives rise to new, low-frequency bands in the far-IR region of the spectrum. These bands, which are absent in the spectrum of the free ligand, are assigned to the metal-nitrogen (ν(M-N)) and, if applicable, metal-oxygen (ν(M-O)) stretching vibrations. The appearance of these bands provides direct evidence of coordination. jptcp.com

| Compound | ν(N-H) | ν(C=N) | ν(M-N) | Reference |

|---|---|---|---|---|

| Free Hydrazone Ligand | ~3200-3300 | ~1600-1630 | - | researchgate.net |

| Ni(II) Complex | Shifted to lower frequency | ~1580-1610 | ~450-500 | researchgate.netjptcp.com |

| Cu(II) Complex | Shifted to lower frequency | ~1570-1600 | ~460-510 | researchgate.netjptcp.com |

| Co(II) Complex | Shifted to lower frequency | ~1575-1605 | ~440-490 | researchgate.nettandfonline.com |

| Zn(II) Complex | Shifted to lower frequency | ~1585-1615 | ~430-480 | researchgate.net |

NMR Changes Indicating Coordination

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the structural changes in the this compound ligand upon coordination to a metal ion. The chemical shifts of nuclei are highly sensitive to their electronic environment, which is significantly altered by complexation.

In the ¹H NMR spectrum of a diamagnetic metal complex of this compound, the resonance signals of the protons in the vicinity of the coordination sites are expected to shift. The protons of the N-H groups and the C-H groups of the azomethine link (–CH=N–) are particularly diagnostic. Upon coordination of the azomethine nitrogen to a metal, the withdrawal of electron density deshields the neighboring protons, typically causing their signals to shift downfield (to a higher ppm value). chemistryjournal.net For instance, the signal corresponding to the azomethine proton (–CH=N–) in the free ligand will appear at a different chemical shift in the spectrum of the complex.

Similarly, the resonance of the N-H proton is also affected. The change in its chemical shift upon complexation provides further evidence of the involvement of the hydrazone moiety in metal binding. researchgate.net In some cases, the N-H proton signal may disappear upon complexation if the ligand coordinates in its deprotonated form.

In the ¹³C NMR spectrum, the carbon atom of the azomethine group (C=N) is a key indicator of coordination. The chemical shift of this carbon is expected to change significantly upon complexation due to the alteration in its electronic environment. This shift confirms the participation of the C=N group in the coordination to the metal center. chemistryjournal.net

| Proton | Free Ligand (Typical δ) | In Diamagnetic Complex (Expected Change) | Reference |

|---|---|---|---|

| N-H | Variable, often broad | Shifted downfield or disappears (deprotonation) | researchgate.net |

| -CH=N- | ~7.5-8.5 | Shifted downfield | chemistryjournal.net |

Electronic Spectra and Geometry Elucidation

Electronic absorption spectroscopy (UV-Vis) is instrumental in determining the geometry of metal complexes of this compound. The absorption of ultraviolet and visible light by these complexes corresponds to electronic transitions, primarily d-d transitions and charge-transfer transitions. The energies and intensities of these transitions are characteristic of the coordination environment of the metal ion.

For transition metal complexes, the d-orbitals of the metal ion, which are degenerate in the free ion, are split into different energy levels by the electrostatic field of the coordinated ligands. The pattern of this splitting is dictated by the geometry of the complex. Consequently, the electronic spectrum, which reflects the transitions between these split d-orbitals (d-d transitions), serves as a fingerprint for the complex's geometry. tandfonline.com

For example, Co(II) complexes of this compound derivatives often exhibit electronic spectra consistent with an octahedral geometry. tandfonline.com Similarly, Ni(II) complexes with this ligand frequently show absorption bands that are characteristic of a spin-free octahedral configuration. researchgate.nettandfonline.com

Cu(II) complexes of this compound can adopt various geometries, with tetragonally-distorted octahedral being common. The electronic spectra of such complexes typically show a broad, asymmetric band in the visible region, which is a result of the d-d transitions in the distorted octahedral field. tandfonline.com

In addition to the lower energy d-d transitions, higher energy, more intense bands may be observed in the UV region. These are often assigned to ligand-to-metal charge transfer (LMCT) transitions, where an electron is excited from a ligand-based orbital to a metal-based orbital.

| Metal Ion | Observed Transitions (cm⁻¹) | Assignment | Inferred Geometry | Reference |

|---|---|---|---|---|

| Co(II) | ~8,000-10,000, ~16,000-18,000, ~20,000-22,000 | d-d transitions | Octahedral | researchgate.nettandfonline.com |

| Ni(II) | ~10,000-12,000, ~16,000-18,000, ~26,000-28,000 | d-d transitions | Octahedral | researchgate.nettandfonline.com |

| Cu(II) | Broad band ~14,000-18,000 | d-d transitions | Tetragonally-distorted Octahedral | tandfonline.com |

Ligand-Induced Stereoselectivity in Metal Complexes

The stereochemistry of the this compound ligand itself can play a crucial role in dictating the stereochemical outcome of the coordination process, a phenomenon known as ligand-induced stereoselectivity. By employing chiral this compound ligands, it is possible to favor the formation of one enantiomer or diastereomer of a metal complex over others. This principle is of paramount importance in the field of asymmetric catalysis, where the chirality of a metal complex catalyst is transferred to the products of a chemical reaction.

Chiral glyoxal dihydrazones can be synthesized by reacting glyoxal with chiral hydrazines. The introduction of chiral centers, often in the substituents attached to the hydrazone nitrogen atoms, creates a chiral environment around the metal coordination site. When a metal ion coordinates to such a ligand, the steric and electronic interactions between the chiral substituents and the other ligands in the coordination sphere can make the formation of one stereoisomer of the complex energetically more favorable than the others.

A notable application of this concept is in enantioselective catalysis. For example, chiral C₂-symmetric glyoxal bis-hydrazones have been successfully employed as ligands in copper(II)-catalyzed Diels-Alder reactions. rsc.org In these systems, the chiral bis-hydrazone ligand coordinates to the Cu(II) center, creating a chiral Lewis acid catalyst. This chiral catalyst then directs the approach of the reactants, leading to the preferential formation of one enantiomer of the Diels-Alder adduct. The high levels of enantioselectivity achieved in such reactions underscore the effectiveness of the chiral this compound ligand in transferring its stereochemical information to the transition state of the reaction. rsc.org

The design of the chiral ligand is critical for achieving high stereoselectivity. Factors such as the nature and size of the chiral substituents, the rigidity of the ligand backbone, and the coordination geometry of the metal all influence the degree of stereochemical control. The development of new chiral this compound ligands continues to be an active area of research, with the aim of creating highly efficient and selective catalysts for a wide range of asymmetric transformations.

Catalytic Applications of Glyoxal Dihydrazone Complexes

Cross-Coupling Reactions Catalyzed by Dihydrazone-Metal Complexes

Glyoxal (B1671930) dihydrazone-metal complexes have proven to be highly effective catalysts for carbon-carbon bond formation, a cornerstone of modern organic synthesis. Their application in Mizoroki-Heck and Suzuki-Miyaura cross-coupling reactions highlights their versatility. A significant advantage often associated with these systems is their phosphine-free nature, which simplifies handling and can mitigate issues related to phosphine (B1218219) toxicity and air sensitivity.

The Mizoroki-Heck reaction, which couples aryl or vinyl halides with alkenes, has been significantly advanced by the use of glyoxal dihydrazone ligands. Palladium complexes featuring these ligands have demonstrated efficient catalytic activity, enabling the formation of new carbon-carbon bonds under various conditions.

For instance, palladium complexes coordinated with glyoxal bishydrazones, such as PdCl₂(MeCN)₂/hydrazone ligand 1e, have been reported as efficient, phosphine-free catalyst systems for the Mizoroki-Heck coupling of aryl halides and olefins, yielding products in good yields acs.orgnih.gov. Similarly, Pd(OAc)₂ combined with glyoxal bis(methylphenylbydrazone) (ligand 1) has been employed in Mizoroki-Heck type reactions involving olefins and aryl trialkoxysilanes, achieving good yields researchgate.net.

A notable example is the use of the [glyoxal bis (N-phenyl) osazone] palladium complex (GPOP) as a novel catalyst for Heck reactions. This complex has shown catalytic activity in Heck reactions between aryl halides and olefins, producing the desired coupled products in good yields. The reaction conditions typically involve temperatures of 80 °C or 120 °C in DMF with Na₂CO₃ as a base over 24 hours biomedres.usbiomedres.us.

The Suzuki-Miyaura reaction, a powerful method for synthesizing biaryls and other C-C coupled products, also benefits from this compound ligands, particularly in its asymmetric variants. The development of chiral glyoxal bis-hydrazone ligands has enabled highly enantioselective Suzuki-Miyaura couplings.

Glyoxal bis-hydrazone ligands derived from chiral diamines, such as (S,S)-1-amino-2,5-diphenylpyrrolidine, have been identified as excellent ligands for phosphine-free, asymmetric Suzuki-Miyaura cross-couplings organic-chemistry.orgresearchgate.net. These systems, often employing palladium precursors like Pd(OAc)₂ or [PdCl₂(bis-hydrazone)], can catalyze the coupling of aryl bromides and arylboronic acids, or related substrates, with high catalytic activity. Reactions can proceed efficiently at room temperature, yielding enantiomerically enriched biaryls with good to excellent enantioselectivities, reaching up to 90% ee organic-chemistry.org and even up to 95% er researchgate.net. These ligands have also demonstrated stability in the presence of water and oxygen, enhancing their practical utility organic-chemistry.org.

Pyridine-hydrazone ligands incorporating C2-symmetric chiral units, such as trans-2,5-diphenylpyrrolidine or trans-2,5-diphenylpiperidine, have also shown great promise. When used in conjunction with Pd(OAc)₂, these ligands facilitate asymmetric Suzuki-Miyaura cross-couplings, achieving high enantioselectivities (up to 95% er) in reactions involving substrates like 2-methoxy-1-naphthyl bromides and naphthyl or tolyl boronic acids researchgate.net.

Table 1: this compound Ligands in Cross-Coupling Reactions

| Reaction Type | Metal Catalyst | Ligand Type | Substrates | Conditions | Yield (%) | Enantioselectivity |

| Mizoroki-Heck | PdCl₂(MeCN)₂ | Glyoxal bishydrazone (e.g., 1e) | Aryl halides, Olefins | Not specified | Good | N/A |

| Mizoroki-Heck | Pd(OAc)₂ | Glyoxal bis(methylphenylbydrazone) (1) | Olefins, Aryl trialkoxysilanes | Not specified | Good | N/A |

| Heck | GPOP (Pd(II) complex) | Glyoxal bis (N-phenyl) osazone (GPO) | Aryl halides, Olefins | 80-120 °C, DMF, Na₂CO₃, 24 h | Good | N/A |

| Suzuki-Miyaura | Pd(OAc)₂ | Glyoxal bis-hydrazone (from (S,S)-1-amino-2,5-diphenylpyrrolidine) | Aryl bromides, Arylboronic acids (e.g., 1-bromo-2-methoxynaphthalene (B48351) + 1-naphthaleneboronic acid) | Room temperature | Good | Up to 90% ee |

| Suzuki-Miyaura | Pd(OAc)₂ | Pyridine–hydrazone (with C2-symm. diphenylpyrrolidine/piperidine) | 2-methoxy-1-naphthyl bromides, Naphthyl/Tolyl boronic acids | Room temperature | Good | Up to 95% er |

Asymmetric Catalysis Mediated by Chiral Glyoxal Bis-Hydrazones

The incorporation of chirality into glyoxal bis-hydrazone ligands has unlocked their potential in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. The Diels-Alder reaction is a prime example where chiral glyoxal bis-hydrazone complexes have demonstrated exceptional performance.

The design of chiral glyoxal bis-hydrazones featuring C2-symmetric dialkylamino substructures has proven to be a critical strategy for achieving high enantioselectivity in copper(II)-catalyzed Diels-Alder reactions rsc.orgrsc.orgcsic.es. These ligands provide a well-defined chiral environment around the metal center, effectively directing the stereochemical outcome of the cycloaddition.

For instance, chiral glyoxal bis-hydrazones derived from precursors like (2S,5S)-2,5-diphenylpyrrolidine, when complexed with Cu(OTf)₂, have catalyzed the Diels-Alder reaction between substrates such as N-acryloyloxazolidin-2-one and cyclopentadiene (B3395910) with high enantioselectivities, often exceeding 90% ee rsc.orgcsic.es. The C2-symmetry and limited flexibility around the N-N bonds of these ligands are key design elements contributing to this stereochemical control arkat-usa.org.

Table 2: Chiral Glyoxal Bis-Hydrazones in Asymmetric Diels-Alder Reactions

| Reaction Type | Metal Catalyst | Ligand Type | Substrates | Conditions | Yield (%) | Enantioselectivity |

| Diels-Alder | Cu(II) | Chiral glyoxal bis-hydrazone (with C2-symm. dialkylamino substructure) | N-acryloyloxazolidin-2-one, Cyclopentadiene | Not specified | Good | > 90% ee |

| Diels-Alder | Cu(OTf)₂ | Chiral glyoxal bis-hydrazone (derived from (2S,5S)-2,5-diphenylpyrrolidine) | N-acryloyloxazolidin-2-one, Cyclopentadiene | Not specified | Good | > 90% ee |

Catalyst Performance and Efficiency in Organic Transformations

This compound-based catalytic systems generally exhibit robust performance, characterized by good to excellent yields and, in the case of chiral ligands, high enantioselectivities. The phosphine-free nature of many of these palladium-catalyzed systems simplifies experimental procedures and enhances their appeal for practical applications.

In cross-coupling reactions, yields are frequently reported as "good" or "high," with specific examples in Heck reactions achieving good yields nih.govbiomedres.us. The Suzuki-Miyaura coupling, particularly in its asymmetric variants, stands out with reported enantioselectivities up to 90% ee organic-chemistry.org and 95% er researchgate.net. These reactions are often facilitated at ambient temperatures, contributing to energy efficiency and compatibility with sensitive substrates organic-chemistry.orgresearchgate.net.

For asymmetric Diels-Alder reactions, chiral glyoxal bis-hydrazones coordinated with copper(II) salts have demonstrated high efficacy, achieving enantioselectivities exceeding 90% ee rsc.orgcsic.es. The ability to tune the ligand structure, for instance, by incorporating specific chiral diamine fragments, allows for fine-tuning of catalytic performance and stereocontrol.

Compound List:

Glyoxal

this compound

Glyoxal bis-hydrazones

Chiral glyoxal bis-hydrazones

Glyoxal bis (N-phenyl) osazone (GPO)

[Glyoxal bis (N-phenyl) osazone] palladium (GPOP)

Glyoxal bis(methylphenylbydrazone)

Pyridyl-hydrazone

1-amino-2,5-diphenylpyrrolidine

N-acryloyloxazolidin-2-one

Cyclopentadiene

Aryl halides

Olefins

Arylboronic acids

1-bromo-2-methoxynaphthalene

1-naphthaleneboronic acid

2-methoxy-1-naphthyl bromides

1-naphthyl boronic acids

2-tolyl boronic acids

Aryl trialkoxysilanes

1-naphthyldimethylsilanolates

PdCl₂(MeCN)₂

Pd(OAc)₂

Cu(OTf)₂

Glyoxal Dihydrazone in Advanced Materials Science

Polymer Chemistry and Network Formation

Glyoxal (B1671930) dihydrazone serves as a valuable monomer and building block in the synthesis of various polymeric materials, contributing to the creation of conductive polymers and functional films.

Synthesis of Polyazine Conductive Polymers

The condensation reaction between glyoxal and glyoxal dihydrazone, typically catalyzed by acid, yields unsubstituted polyazines, represented by the general formula -[N=CH-CH=N]x- researchgate.neturi.edu. These conjugated polymers are known for their environmental stability and their ability to enter an electrically conductive state upon doping, commonly with iodine researchgate.neturi.edu. The synthesis process involves an addition-elimination condensation mechanism. Research indicates that the resulting polyazine chains can contain hydroxy-bearing defect sites, arising from incomplete elimination during the condensation process. These sp3 defects can limit the room-temperature, pressed-pellet conductivity of iodine-doped polyazines to approximately 1 x 10⁻⁶ Ω⁻¹ cm⁻¹ researchgate.neturi.edu.

Beyond linear polyazines, glyoxal and hydrazine (B178648) monohydrate can be used in aqueous synthesis to create aliphatic poly(azine) (PAZ) networks, which can be processed into various forms such as aerogels, polymerized high internal phase emulsions (polyHIPEs), or carbon foams acs.org. These synthesis routes offer environmentally friendly approaches with low chemical waste production acs.org.

Table 1: Polyazine Synthesis and Properties

| Monomers | Polymer Type | Synthesis Method | Doping | Conductivity (Ω⁻¹ cm⁻¹) | Other Forms/Properties | E-factor |

| Glyoxal, this compound | Unsubstituted Polyazine (-[N=CH-CH=N]x-) | Condensation with acid catalysis | Iodine | ~1 x 10⁻⁶ | Contains sp3 defect sites | N/A |

| Glyoxal, Hydrazine monohydrate | Aliphatic Poly(azine) (PAZ) networks | Aqueous synthesis with acid catalysis | N/A | N/A | Aerogels, polyHIPEs, carbon foams | 0.27 (aerogels), 80 (polyHIPEs) |

Integration into Condensation Polymers for Film Formation

While direct research on the integration of this compound specifically into condensation polymers for film formation is not extensively detailed in the provided search results, the inherent reactivity of its hydrazone groups suggests potential. Hydrazone linkages are known to participate in condensation reactions, which are fundamental to the formation of many polymer classes, including polyamides and polyimides. Glyoxal itself is utilized in the production of glycoluril-based amino crosslinking resins, which are employed in coatings and are known to produce more flexible films and emit less formaldehyde (B43269) compared to other amino crosslinkers univarsolutions.combasf.com. This highlights the broader utility of glyoxal derivatives in polymer film technologies.

Applications in Functional Coatings and Resins

Glyoxal and its derivatives find application in the formulation of functional coatings and resins, leveraging their crosslinking capabilities. Glyoxal is used to produce glycoluril-based amino crosslinking resins for powder coatings, liquid can coatings, and coil coatings univarsolutions.combasf.com. These resins contribute to improved film flexibility and reduced formaldehyde emissions, offering advantages over traditional crosslinking agents univarsolutions.combasf.com.

Furthermore, glyoxal-activated resins are utilized in various applications, such as the covalent binding of ligands to agarose (B213101) beads for purification processes abtbeads.com. These resins can be prepared with varying densities of aldehyde groups, influencing their binding capacity and stability abtbeads.com. While specific applications of this compound in functional coatings and resins are less documented in the provided snippets, its bifunctional nature positions it as a potential crosslinker or monomer in resin formulations aimed at specific material properties.

Table 2: Glyoxal-Based Resins and Coatings

| Application Area | Resin Type / Formulation | Key Properties / Advantages | Specific Resin Activation Example (Aldehyde Group Density) |

| Powder, Liquid Can, Coil Coatings | Glycoluril based amino crosslinking resins | Emits less formaldehyde; Produces more flexible films compared to other amino crosslinkers | N/A |

| Affinity Chromatography | Glyoxal-activated agarose resins | Covalent binding of ligands to agarose via lysine (B10760008) amino groups | High Density: 40-60 µmoles/ml gel; Low Density: 15-25 µmoles/ml gel |

| Paper and Textiles | Glyoxal-crosslinked polymers (hydrocolloids) | Enhances wet/dry strength; Used in antiwrinkle and softening polymers | N/A |

| Wood Hardening | Glyoxal as a crosslinker | Improved moisture resistance | N/A |

Supramolecular Assembly and Self-Assembly Processes

Supramolecular chemistry focuses on the study of non-covalent interactions that drive the organization of molecules into complex architectures wikipedia.orgfortunejournals.com. This compound, with its capacity for hydrogen bonding and potential for pi-pi stacking interactions, can participate in these self-assembly processes, leading to the formation of ordered supramolecular structures and polymers.

Non-Covalent Interactions in Oligomer and Polymer Formation

Supramolecular polymers are characterized by monomeric units linked by reversible, non-covalent bonds, distinguishing them from traditional covalently bonded macromolecules fortunejournals.comwikipedia.org. These interactions, including hydrogen bonding, van der Waals forces, and pi-pi stacking, guide the self-assembly of molecules into linear or networked structures wikipedia.orgfortunejournals.comwikipedia.orgtue.nlwiley-vch.de. This compound's structure, with its nitrogen atoms and potential for conjugation, can engage in such interactions, facilitating the formation of oligomers and polymers through directed self-assembly. Research into supramolecular polymerizations emphasizes the rational design of molecules to control these one-dimensional self-assembly processes tue.nl.

Host-Guest Interactions in Supramolecular Architectures

Host-guest chemistry involves the specific binding of a guest molecule within a host molecule that possesses a cavity or binding site wikipedia.orgmdpi.comfiveable.me. This interaction is driven by complementary non-covalent forces, leading to the formation of stable complexes wikipedia.orgfortunejournals.commdpi.com. Molecules synthesized via hydrazone condensation reactions, a process relevant to this compound's chemistry, have been used to create supramolecular cages capable of encapsulating guest molecules otago.ac.nz. These supramolecular architectures, formed through self-assembly, can exhibit tunable properties and find applications in areas such as molecular recognition, catalysis, and materials science wikipedia.orgmdpi.comfiveable.meotago.ac.nz. The precise arrangement of molecules in these architectures is dictated by the interplay of various non-covalent interactions, including hydrogen bonding and van der Waals forces fortunejournals.commdpi.com.

Compound List:

this compound

Glyoxal

Polyazine

Hydrazine monohydrate

Glyoxal Dihydrazone in Analytical Chemistry and Chemosensing

Derivatization for Chromatographic Analysis

Glyoxal (B1671930), a simple α-dicarbonyl compound, often requires derivatization to enhance its detectability and stability for chromatographic analysis. Glyoxal dihydrazone derivatives, typically formed by reacting glyoxal with hydrazines such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) or 3-methyl-2-benzothiazolinone hydrazone (MBTH), are well-suited for High-Performance Liquid Chromatography (HPLC) analysis due to their distinct UV-Vis absorption properties asianpubs.orgresearchgate.netmdpi.com. These derivatives, such as glyoxal bis(2,4-dinitrophenylhydrazone), are stable and exhibit strong absorption in the UV-Vis region, enabling sensitive detection mdpi.com. Their relatively non-polar nature facilitates separation on reversed-phase HPLC columns yorku.caresearchgate.net.

High-Performance Liquid Chromatography (HPLC) of Glyoxal Derivatives

The derivatization of glyoxal with hydrazine-based reagents is a common strategy for its analysis by HPLC. For instance, the reaction of glyoxal with DNPH yields glyoxal bis(2,4-dinitrophenylhydrazone), a derivative that can be effectively separated and quantified using C18 columns with mobile phases containing acetonitrile (B52724) and water asianpubs.orgresearchgate.netgoogle.com. The polarity of these derivatives influences their chromatographic behavior; glyoxal-DNPH derivatives are generally less polar and are retained more efficiently on LC-18 columns compared to other carbonyl-DNPH compounds yorku.ca. This derivatization approach allows for the selective and sensitive quantification of glyoxal and related dicarbonyl compounds in various matrices, including food, beverages, and environmental samples asianpubs.orgresearchgate.netmdpi.com. Similarly, using 3-methyl-2-benzothiazolinone hydrazone (MBTH) as a derivatizing agent for glyoxal also produces a detectable derivative suitable for HPLC-UV analysis researchgate.netgoogle.com. Furthermore, glyoxal itself can be used to derivatize hydrazines, such as unsymmetrical dimethylhydrazine (UDMH), forming stable monohydrazone products that can be analyzed by HPLC researchgate.netresearchgate.net.

Optimization of Derivatization Conditions for Quantitative Analysis

To achieve accurate and sensitive quantitative analysis of glyoxal derivatives via HPLC, optimizing derivatization conditions is crucial. Key parameters include pH, reaction time, temperature, and reagent concentration.

Table 1: Optimization of Derivatization Conditions for Glyoxal Derivatives

| Derivatizing Agent | Analyte Class | Optimal pH | Reaction Temperature (°C) | Reaction Time (min) | Molar Ratio (Reagent:Analyte) | Mobile Phase Example | Detection Wavelength (nm) | Reference(s) |

| 2,4-DNPH | Aldehydes, Dicarbonyls (e.g., Glyoxal) | 1.5 - 3.0 | 30 - 70 | 60 - 240 | 2:1 - 50:1 (general) google.com, ~6:1 researchgate.netnih.gov | Acetonitrile/Water (e.g., 95:5 to 50:50) google.com, 42:56:2 (MeOH:Water:ACN) asianpubs.org | 255 asianpubs.org, 400-500 google.com, 360-400 | asianpubs.orgresearchgate.netmdpi.comyorku.cagoogle.comnih.gov |

| MBTH | Aldehydes (e.g., Glyoxal) | N/A (acidic medium preferred) | 70 | 110 | ~12:1 researchgate.net | Acetonitrile/Water (99:5) researchgate.net | 401 researchgate.net, 350-450 google.com | researchgate.netgoogle.com |

| Glyoxal | Hydrazines (e.g., UDMH) | 3.5 | 25 | 20 | Excess Glyoxal | 20 mM Phosphate buffer + 2-5% Acetonitrile | 275–305 researchgate.net, 305 researchgate.net | researchgate.netresearchgate.net |

Note: Specific conditions can vary depending on the matrix and target analyte.

For derivatization with 2,4-dinitrophenylhydrazine (DNPH), optimal conditions often involve an acidic pH, typically around 1.5 to 3, to facilitate the reaction asianpubs.orgresearchgate.netyorku.cagoogle.comnih.gov. Reaction temperatures can range from ambient to 70°C, with reaction times varying from 20 minutes to several hours (e.g., 150 minutes) to ensure complete derivatization researchgate.netresearchgate.netnih.gov. The molar ratio of the derivatizing agent to the carbonyl compound is also critical, with ratios around 6:1 to 12:1 often employed researchgate.netnih.gov. For instance, a study optimizing DNPH derivatization for glyoxal reported optimal conditions at pH 1.75, 70°C, a DNPH to carbonyl molar ratio of 6, and a reaction time of 150 minutes nih.gov. Another approach using MBTH for glyoxal derivatization suggested optimal conditions at 70°C, an MBTH to carbonyl molar ratio of 12, and a reaction time of 110 minutes researchgate.net. The choice of solvent composition for both derivatization and HPLC mobile phase is also crucial for achieving good separation and sensitivity.

Design and Mechanism of Chemosensors

This compound structures and their derivatives are integral to the design of chemosensors, particularly for the detection of thiols and aldehydes. These sensors often leverage changes in fluorescence intensity or emission wavelength upon interaction with the target analyte.

Fluorescence-Based Sensing Mechanisms

Fluorescent chemosensors incorporating this compound moieties often function by modulating fluorescence properties upon analyte binding. A common strategy involves conjugating a fluorescent core (fluorophore) with a reactive glyoxal hydrazone unit. For example, naphthalimide-based glyoxal hydrazone probes have been developed for the selective turn-on fluorescence sensing of cysteine (Cys) and homocysteine (Hcy) capes.gov.brbohrium.com. The sensing mechanism typically relies on inhibiting processes that normally quench fluorescence, such as C═N isomerization or photoinduced electron transfer (PeT), upon reaction with the target thiol capes.gov.brbohrium.com. In these systems, the glyoxal hydrazone unit acts as a recognition element, and its reaction with thiols leads to a conformational change or electronic perturbation that enhances fluorescence capes.gov.brbohrium.com. Similarly, BODIPY-based glyoxal hydrazone probes have demonstrated a fluorescence turn-on response upon reaction with Cys, attributed to the inhibition of an intramolecular charge transfer (ICT) process bohrium.comresearchgate.net. The formation of a hydrazone linkage itself can also be key to modulating fluorescence, as seen in probes where reaction with an aldehyde (like formaldehyde) leads to a fluorescent hydrazone product acs.orgrsc.org.

Colorimetric Detection Strategies

Colorimetric sensing strategies utilizing this compound-related structures often rely on reactions that produce a visible color change. One notable approach involves squaraine-hydrazine adducts, which can undergo a reversible reaction with aldehydes. In this "on-off-on" sensing mechanism, aldehydes react with the hydrazine (B178648) adduct, regenerating the parent squaraine dye, which possesses a distinct color, thereby enabling colorimetric detection nsf.gov. This method can be rapid, with color changes observable even by the naked eye nsf.gov. Another strategy employs 2,4-dinitrophenylhydrazine (DNPH) for colorimetric detection of carbonyl compounds, where the formation of colored hydrazone derivatives is monitored nih.govacs.org. However, a limitation of hydrazone-based colorimetric sensors can be their poor aqueous solubility under neutral pH conditions, which can be addressed by using specific solvent systems or acidic conditions nih.govacs.org.

Selective Detection of Chemical Analytes (e.g., Aldehydes, Thiols, Metal Ions)

This compound-based systems have demonstrated selectivity for various chemical analytes, primarily aldehydes and thiols.

Aldehydes: The inherent reactivity of the hydrazine moiety in this compound derivatives makes them suitable for detecting aldehydes. Squaraine-hydrazine adducts, for instance, can selectively detect aldehydes through colorimetric changes nsf.gov. Additionally, hydrazine-based fluorescent probes react with aldehydes like formaldehyde (B43269) to form fluorescent hydrazones, offering a selective fluorescent detection pathway acs.orgrsc.org. The derivatization of aldehydes with reagents like DNPH is a standard method for their detection via HPLC, underscoring the utility of the hydrazone linkage in aldehyde analysis asianpubs.orgmdpi.com.

Thiols: this compound derivatives have been specifically designed for the selective sensing of thiols, particularly cysteine (Cys) and homocysteine (Hcy) capes.gov.brbohrium.commdpi.com. These sensors typically exhibit a "turn-on" fluorescence response, meaning fluorescence is low in the absence of the analyte and significantly increases upon its presence capes.gov.brbohrium.com. The selectivity arises from specific reaction pathways between the glyoxal hydrazone moiety and the thiol group, often involving mechanisms that prevent fluorescence quenching or restore fluorescence capes.gov.brbohrium.commdpi.com. For example, a naphthalimide-based glyoxal hydrazone probe demonstrated high selectivity for Cys/Hcy over other amino acids and thiol-containing compounds by inhibiting a C═N isomerization quenching process capes.gov.br.

Metal Ions: While less commonly highlighted specifically for glyoxal dihydrazones, the broader class of hydrazone derivatives is well-established for the detection of metal ions dergipark.org.tr. Hydrazone structures, possessing nitrogen and oxygen heteroatoms, can act as chelating agents, forming stable complexes with metal ions. This complexation can lead to observable changes in UV-Vis absorption or fluorescence dergipark.org.trmdpi.com. For instance, rhodamine salicylidene hydrazone chemosensors have been reported for the detection of copper(II) ions mdpi.com. The design principles for metal ion sensing using hydrazones often involve incorporating specific functional groups that enhance binding affinity and selectivity towards target metal ions.

Compound List:

Glyoxal

this compound (general class)

Glyoxal bis(2,4-dinitrophenylhydrazone)

Methylglyoxal

Dimethylglyoxal

2,4-Dinitrophenylhydrazine (DNPH)

3-Methyl-2-benzothiazolinone hydrazone (MBTH)

Unsymmetrical dimethylhydrazine (UDMH)

2-Hydroxyethylhydrazine (HEH)

Naphthalimide-based glyoxal hydrazone

BODIPY-based glyoxal hydrazone

Squaraine-hydrazine adducts

Formaldehyde

Cysteine (Cys)

Homocysteine (Hcy)

Glutathione (GSH)

Metal Ions

Copper(II) ions

Computational and Theoretical Investigations of Glyoxal Dihydrazone Systems

Quantum Chemical Calculations

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely utilized to study the electronic structure and properties of organic molecules, including hydrazone derivatives. These calculations allow for the prediction of molecular geometries, electronic distributions, and energy levels.

A fundamental step in any quantum chemical study is geometry optimization, where the molecular structure is systematically adjusted to find the lowest energy configuration, representing the most stable conformation. For hydrazone derivatives, studies often report optimized geometries that are planar or near-planar around the hydrazone linkage, indicating resonance stabilization . Experimental techniques like X-ray crystallography have corroborated these findings for related compounds, revealing specific bond lengths and angles that computational methods aim to reproduce accurately researchgate.net. Conformational analysis, which involves exploring the different spatial arrangements of atoms in a molecule, is also crucial. While detailed conformational analyses specifically for the parent glyoxal (B1671930) dihydrazone might be less common in the literature, the methodologies applied to similar flexible molecules provide a blueprint for such investigations frontiersin.orglaas.frnih.gov. These analyses help in understanding the energetic landscape of the molecule and identifying its most stable forms.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic and optical properties, as well as its reactivity. The HOMO represents the region where electrons are most likely to be donated, while the LUMO indicates where electrons are most likely to be accepted. The energy difference between the HOMO and LUMO, known as the energy gap, is a key indicator of a molecule's stability and its potential for electronic transitions, such as those involved in light absorption or charge transfer biomedres.usnih.govscirp.orgresearchgate.netbiomedres.us. Studies on related hydrazone systems have reported HOMO-LUMO energy gaps in the range of 3.2 to 3.5 eV, suggesting moderate stability and potential for chemical interactions biomedres.usbiomedres.us.

Table 1: Representative HOMO-LUMO Energies and Energy Gaps for Related Hydrazone Systems

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Method (Functional/Basis Set) | Reference(s) |

| Glyoxal bis (N-phenyl) osazone (GPO) | -5.582 | -1.994 | 3.588 | B3LYP/6-311+g(p,d) | biomedres.usbiomedres.us |

| Glyoxal, bis[(2,4-dinitrophenyl)hydrazone] | - | - | 3.2 | B3LYP/6-311+G(d,p) | |

| General Hydrazone Derivatives | - | - | Varies | B3LYP/6-311++G(d,p) | researchgate.netnih.govscirp.org |

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the distribution of electron density around a molecule. It maps the electrostatic potential generated by the molecule's nuclei and electrons onto its electron density surface uni-muenchen.deyoutube.com. Red regions typically indicate areas of high negative potential (nucleophilic sites), while blue regions denote areas of high positive potential (electrophilic sites). MEP maps are invaluable for predicting sites of electrophilic and nucleophilic attack, understanding intermolecular interactions, and elucidating reaction mechanisms biomedres.usresearchgate.netnih.govbiomedres.usresearchgate.net. Studies on various hydrazone derivatives have utilized MEP mapping to identify potential interaction sites and understand their chemical behavior biomedres.usresearchgate.netnih.govbiomedres.us.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling extends beyond static property calculations to investigate dynamic processes, such as reaction mechanisms and kinetics.

Transition State Theory (TST) is a cornerstone for understanding and calculating the rates of chemical reactions wikipedia.orglibretexts.org. It posits that a reaction proceeds through a high-energy intermediate known as a transition state, which exists at a saddle point on the potential energy surface. TST allows for the estimation of rate constants by analyzing the properties of this transition state, including its geometry and vibrational frequencies researchgate.netresearchgate.netmdpi.com. While specific applications of TST to the intrinsic reaction pathways of glyoxal dihydrazone itself may not be extensively detailed in the provided literature, the methodology is widely applied to glyoxal and related compounds in atmospheric chemistry and catalysis to determine reaction rates and understand mechanistic pathways researchgate.netresearchgate.netresearchgate.net. These studies provide a framework for how such kinetic analyses would be performed for this compound, should specific reaction mechanisms be investigated.

Table 2: Common DFT Computational Parameters for Hydrazone Derivatives

| Compound Class | DFT Functional | Basis Set | Reference(s) |

| Glyoxal bis (N-phenyl) osazone (GPO) | B3LYP | 6-311+g(p,d) | biomedres.usbiomedres.us |

| Glyoxal, bis[(2,4-dinitrophenyl)hydrazone] | B3LYP | 6-311+G(d,p) | |

| General Hydrazone Derivatives | B3LYP, M05-2X | 6-311G(d,p) | scirp.org |

| General Hydrazone Derivatives | CAM-B3LYP | 6-311++G(2d,2p) | nih.gov |

| Anti-glyoximehydrazone derivatives | B3LYP | 6-311G+(d,p) | researchgate.net |

| Schiff base hydrazone derivatives | B3LYP | 6-311++G(d,p) | researchgate.net |

| Oxalyl dihydrazide (for MEP analysis example) | B3LYP | 6-311Gd,p | researchgate.net |

Future Research Directions and Emerging Trends

Development of Novel Functionalized Glyoxal (B1671930) Dihydrazone Derivatives

The core structure of glyoxal dihydrazone offers ample opportunities for chemical modification, enabling the synthesis of a diverse library of functionalized derivatives with tailored properties. Research in this area is moving towards the introduction of specific functional groups to modulate the electronic, steric, and coordination properties of the molecule. For instance, the incorporation of aromatic or heterocyclic moieties can influence the photophysical properties and biological activities of the resulting compounds. mdpi.commdpi.com

Recent studies have demonstrated the successful synthesis of hydrazide-hydrazone derivatives with promising antimicrobial and antitumor activities. mdpi.commdpi.com This highlights the potential of functionalized this compound derivatives as scaffolds for the development of new therapeutic agents. Future work will likely focus on expanding the range of functional groups incorporated into the this compound backbone and exploring their impact on a wider array of biological targets. The synthetic flexibility of the hydrazone linkage allows for the creation of structurally diverse molecules that can be screened for various pharmacological activities. nih.gov

| Derivative Type | Functionalization Strategy | Potential Application |

| Aromatic Hydrazide-Hydrazones | Reaction with aromatic/heterocyclic aldehydes | Antimicrobial, Antitumor mdpi.commdpi.com |

| Quinoxaline-Functionalized | Tandem oxidative condensation with α-hydroxy ketones and arene-1,2-diamines | Anion Sensing researchgate.net |

| cis-(4-Chlorostyryl) Amide Moiety | Condensation with corresponding aldehydes | Anticancer mdpi.com |

Exploration of New Catalytic Transformations

Glyoxal dihydrazones and their derivatives are emerging as a new class of ligands for asymmetric catalysis. rsc.org The introduction of chiral, C2-symmetric dialkylamino substructures into the glyoxal bis-hydrazone framework has been shown to be a key design element for creating effective ligands in highly enantioselective copper(II)-catalyzed Diels-Alder reactions. rsc.org This opens the door for the exploration of a wide range of other catalytic transformations.

Future research will likely focus on designing and synthesizing new chiral this compound-based ligands and evaluating their performance in various asymmetric reactions. This includes, but is not limited to, aldol (B89426) reactions, Michael additions, and other carbon-carbon bond-forming reactions. The development of novel organocatalysts for hydrazone and oxime formation at neutral pH is another promising avenue. nih.gov Furthermore, advancements in hydrazone oxidation are enabling new strategies in chemical synthesis, such as the carbon insertion strategy for homologation of carbonyl compounds. nih.govresearchgate.net

| Catalytic System | Transformation | Key Features |

| Chiral Glyoxal Bis-Hydrazone-Copper(II) Complex | Asymmetric Diels-Alder Reaction | High enantioselectivity rsc.org |

| 2-Aminophenols and 2-(Aminomethyl)benzimidazoles | Hydrazone and Oxime Formation | Effective at neutral pH, rate enhancements nih.gov |

| Rhodium-catalyzed | Ring-expansion via C-C cleavage | Reagent-free, near pH neutral researchgate.net |

Advanced Materials with Tailored this compound Motifs

The ability of this compound to form polymeric structures, such as polyazines, presents opportunities for the development of advanced materials with unique electronic and optical properties. uri.eduacs.org The unsubstituted polyazine, synthesized from this compound and glyoxal, has a structure comparable to trans-polyacetylene, a well-known conducting polymer. uri.edu Doping of this polyazine with iodine has been shown to increase its electrical conductivity. uri.edu

Future research in this area will likely focus on the synthesis of novel polyazines and other polymers incorporating the this compound motif. By introducing different functional groups into the monomeric units, it may be possible to tune the electronic bandgap, conductivity, and other physical properties of the resulting polymers. These materials could find applications in organic electronics, such as in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The exploration of porous polyazines for applications such as aerogels and foams is also an active area of research. acs.org

| Material Type | Synthesis | Potential Application |

| Unsubstituted Polyazine | Condensation of this compound and glyoxal | Conducting polymers uri.edu |

| Porous Aliphatic Polyazines | In-water synthesis | Conjugated aerogels, carbon foams acs.org |

| Hydrazone-based Polymers | Various polymerization techniques | Organic electronics, corrosion inhibitors researchgate.net |

Integration into Advanced Sensing Platforms

The inherent chemical reactivity and structural features of this compound make it an attractive building block for the design of chemical sensors. A notable example is the development of a naphthalimide-based glyoxal hydrazone for the selective fluorescence turn-on sensing of cysteine and homocysteine. researchgate.netnih.gov This sensor operates based on the inhibition of the C=N isomerization quenching process through an intramolecular hydrogen bond, leading to a significant fluorescence enhancement upon binding to the target analytes. nih.gov

The future of this compound in sensing applications lies in the development of new derivatives with enhanced selectivity and sensitivity for a wider range of analytes. This could involve the incorporation of different fluorophores, chromophores, and receptor units into the this compound scaffold. The design of sensors for environmentally and biologically important species, such as metal ions and toxic anions, is a particularly promising research direction. researchgate.net The versatility of hydrazone chemistry allows for the creation of diverse sensor platforms that can be tailored for specific analytical challenges. researchgate.net

| Sensor Type | Analyte | Sensing Mechanism |

| Naphthalimide-based Fluorescent Probe | Cysteine, Homocysteine | Inhibition of C=N isomerization quenching researchgate.netnih.gov |

| Quinoxaline-based Chemosensors | Anions (Fluoride, Cyanide, Acetate, Phosphate) | Chromogenic and fluorogenic response researchgate.net |

Expanding Theoretical Understanding of Reactivity and Structure-Property Relationships

A deeper theoretical understanding of the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives is essential for the rational design of new molecules with desired functionalities. Computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the geometric and electronic properties of these compounds, as well as their reactivity in various chemical transformations. rsc.org

Future theoretical studies should focus on elucidating the structure-property relationships that govern the performance of this compound-based systems in catalysis, materials science, and sensing. beilstein-journals.org For example, computational modeling can be used to predict the catalytic activity of new ligand designs, the electronic band structure of novel polymers, and the binding affinities of new chemosensors. A synergistic approach combining theoretical calculations with experimental validation will be crucial for accelerating the discovery and development of new technologies based on the this compound scaffold.

| Theoretical Approach | Focus of Investigation | Expected Outcome |

| Density Functional Theory (DFT) | Geometric and electronic structure, reaction mechanisms | Prediction of reactivity and spectroscopic properties rsc.org |

| Molecular Dynamics (MD) Simulations | Binding interactions of functionalized derivatives | Understanding of intermolecular forces and binding affinities mdpi.com |

| Structure-Property Relationship Studies | Correlation of molecular structure with optoelectronic and thermal properties | Rational design of materials with tailored properties beilstein-journals.org |

Q & A

Q. How can glyoxal dihydrazone be quantified in environmental samples, and what methodological considerations are critical for accuracy?

this compound is typically quantified using high-performance liquid chromatography (HPLC) with derivatization. For example, in acetonitrile solutions at pH 1.75, this compound exhibits a linear calibration range of 2–20 mg/L, while glyoxalic acid derivatives show linearity between 10–100 mg/L . Derivatization with hydrazine reagents enhances detection sensitivity, and pH control is essential to stabilize the dihydrazone form.

Q. What are the primary environmental sources of glyoxal, and how do they influence atmospheric chemistry?